Aurora A Kinase: 3.1-Fold Potency Gain Over the 4-Pyridinyl Isomer (Amrinone)
In a mobility-shift kinase assay, 5-amino-[3,3'-bipyridin]-6(1H)-one (3-pyridinyl isomer; compound 11) inhibited Aurora A with a Ki of 125.2 µM, whereas the 4-pyridinyl isomer (Amrinone; compound 3) showed a markedly weaker Ki of 393.9 µM [1]. This corresponds to a 3.1-fold improvement in Aurora A affinity conferred by repositioning the nitrogen atom from the 4- to the 3-position of the pendant pyridine ring [1].
| Evidence Dimension | Aurora A kinase inhibition (Ki, µM) |
|---|---|
| Target Compound Data | Ki = 125.2 µM (compound 11, 3-pyridinyl isomer) |
| Comparator Or Baseline | Ki = 393.9 µM (compound 3, 4-pyridinyl isomer / Amrinone) |
| Quantified Difference | 3.1-fold improvement in Ki (125.2 vs. 393.9 µM) |
| Conditions | Mobility shift assay with recombinant Aurora A kinase; Ki values estimated from IC₅₀ data obtained at varying ATP/substrate concentrations (Fearon et al., 2018, Table 1) |
Why This Matters
For researchers targeting Aurora A–dependent cancers (e.g., breast, colon), the 3-pyridinyl isomer provides a measurably better starting fragment for medicinal chemistry optimisation than the 4-pyridinyl isomer, with a Ki more than three times lower.
- [1] Fearon D, Westwood IM, van Montfort RLM, Bayliss R, Jones K, Bavetsias V. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. 2018;26(11):3021–3029. Table 1. View Source
